molecular formula C17H12O5 B5588314 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate

Cat. No. B5588314
M. Wt: 296.27 g/mol
InChI Key: XPHAPQDWSYYERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic structures often involves multi-component reactions that allow the assembly of diverse functional groups into a single molecule. For example, the synthesis of substituted furo[3,2-c]chromen-4-ones has been achieved through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process demonstrates the intricate steps involved in constructing such molecules, potentially applicable to the synthesis of "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate" (Zhengquan Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class often features multiple heterocyclic systems and functional groups, contributing to their complex behavior and reactivity. For example, a study on N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate highlighted the intricate intermolecular hydrogen bonding interactions among various heterocyclic groups (Peiliang Zhao & Zhong-Zhen Zhou, 2009).

Chemical Reactions and Properties

The reactivity of such compounds is often dictated by the presence of multiple reactive sites. For instance, compounds like "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate" may undergo various chemical transformations, including cycloadditions, nucleophilic substitutions, and redox reactions, depending on the functional groups present. The synthesis and characterization of derivatives through reactions such as 1,3-dipolar cycloaddition demonstrate the chemical versatility of these molecules (Zhengfeng Xie et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. For example, the crystal structure analysis of related molecules provides insights into their stability, packing, and intermolecular interactions, which are crucial for understanding their physical behavior (I. Manolov et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to the application and manipulation of these compounds. Research into their synthesis and reactions reveals a wealth of information on how structural elements within the molecule influence its chemical behavior. Studies on the reactivity of similar compounds under different conditions can shed light on potential pathways for the modification and functionalization of "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate" for various purposes (Manoj Kumar et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

One-Pot Three Component Reaction involving cyclohexyl isocyanide has been utilized for the synthesis of complex furo[3,4-b]chromenes derivatives, demonstrating the compound's role in facilitating multifaceted synthetic routes. This method highlights the compound's utility in organic synthesis, particularly in the creation of intricate heterocyclic structures confirmed by X-ray diffraction (Panja et al., 2011).

Incommensurately Modulated Structure of a tricyclic natural-product-like compound, showcasing the detailed crystallographic study and potential for understanding intermolecular interactions. This research underscores the significance of 4-oxo-tetrahydrocyclopenta derivatives in the study of complex crystal structures and their formation mechanisms (Guiblin et al., 2006).

Chemical Reactions and Properties

Esterifications of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides under various conditions reveal the compound's reactivity and the formation of oxime-esters. This study offers insights into the compound's chemical behavior and its potential for creating diverse chemical entities (Sun, Wang, & Xia, 2008).

Synthesis of Polycyclic Heteroaromatic Coumarins via Photoinduced Dehydrogenative Annulation process highlights the use of 4-oxo-tetrahydrocyclopenta derivatives in the efficient and green synthesis of fluorescent polycyclic compounds. This research illuminates the potential of these compounds in the development of new materials with desirable optical properties (Shi et al., 2018).

Molecular Interaction and Analysis

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide study emphasizes the compound's role in forming intricate molecular structures with extensive hydrogen-bonding interactions. This research contributes to the understanding of molecular assembly and interaction in crystalline forms, providing a foundation for designing new molecules with specific properties (Zhao & Zhou, 2009).

properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16-13-4-1-3-11(13)12-7-6-10(9-15(12)22-16)21-17(19)14-5-2-8-20-14/h2,5-9H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHAPQDWSYYERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carboxylic acid 4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl ester

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